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molecular formula C10H11NO B1329730 3,4-Dihydronaphthalen-1(2H)-one oxime CAS No. 3349-64-2

3,4-Dihydronaphthalen-1(2H)-one oxime

Cat. No. B1329730
M. Wt: 161.2 g/mol
InChI Key: YFDVQUUMKXZPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

Add hydroxylamine hydrochloride (71.0 g, 1.03 mol) to a solution of α-tetralone (100.0 g, 0.68 mol) in 300 mL of methanol and stir the resulting solution at reflux for 2 hours. Cool the mixture to 20-24° C. and concentrate under reduced pressure. Dilute the residue with 1 L of water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate under reduced pressure. Crystallize the residue from isopropanol to provide the desired compound as an off-white solid (70.0 g, 63%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[CH2:4]1[CH2:14][C:12](=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1>CO>[C:12]1(=[N:2][OH:3])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 2) °C
Stirring
Type
CUSTOM
Details
stir the resulting solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute the residue with 1 L of water
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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